![molecular formula C19H22N2O4 B15132035 6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitrophenethyl group at the 2 position, and a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation at the 6 and 7 positions can be carried out using methanol and a suitable catalyst, such as sulfuric acid.
Attachment of the Nitrophenethyl Group: This step involves the nitration of a phenethylamine derivative, followed by its coupling with the isoquinoline core under reductive amination conditions.
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitrophenethyl group.
2-(4-Nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups.
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group.
Uniqueness
6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and nitrophenethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H22N2O4/c1-13(14-4-6-17(7-5-14)21(22)23)20-9-8-15-10-18(24-2)19(25-3)11-16(15)12-20/h4-7,10-11,13H,8-9,12H2,1-3H3 |
Clave InChI |
JVBRTJVULBOWQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCC3=CC(=C(C=C3C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


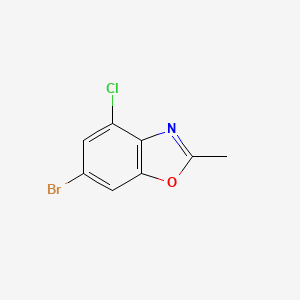
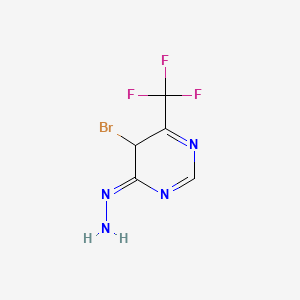
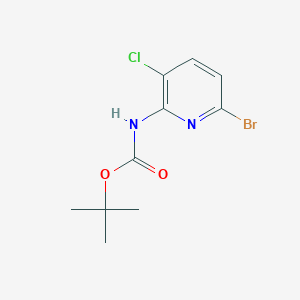
![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)

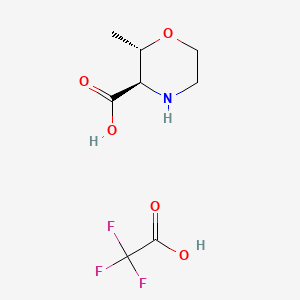


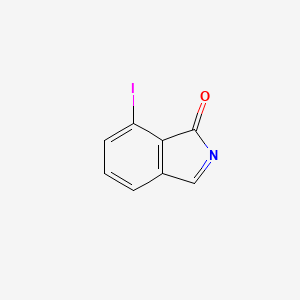
![trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
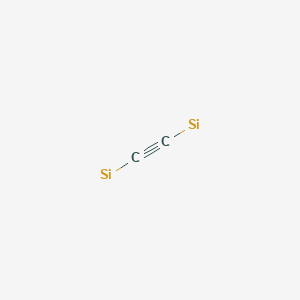
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine](/img/structure/B15132044.png)
![1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15132047.png)
